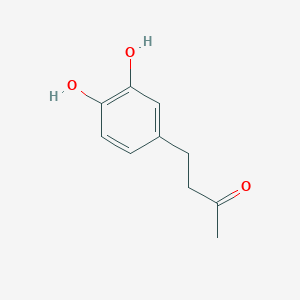

4-(3,4-Dihydroxyphenyl)butan-2-one

Description

Properties

IUPAC Name |

4-(3,4-dihydroxyphenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(11)2-3-8-4-5-9(12)10(13)6-8/h4-6,12-13H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZQZQCADPIVCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436633 | |

| Record name | 4-(3,4-dihydroxyphenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61152-62-3 | |

| Record name | 4-(3,4-dihydroxyphenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3,4-Dihydroxyphenyl)butan-2-one: Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3,4-Dihydroxyphenyl)butan-2-one, a phenolic compound with notable antioxidant and anti-inflammatory properties. The document details its discovery as a metabolite of Raspberry Ketone and its isolation from the fermentation broth of Lactobacillus plantarum. Detailed, proposed experimental protocols for both the microbial isolation and a plausible chemical synthesis are provided. Furthermore, this guide elucidates the potential mechanisms of action, focusing on the modulation of key signaling pathways, namely the Nrf2 and NF-κB pathways. Quantitative data is summarized in structured tables, and complex biological and experimental workflows are visualized using Graphviz diagrams to facilitate understanding for researchers and professionals in drug development.

Introduction

This compound is a catechol-containing phenolic compound that has garnered interest for its potential health benefits, primarily its antioxidant and anti-inflammatory activities. It is structurally related to the more commonly known 4-(4-hydroxyphenyl)butan-2-one, or Raspberry Ketone, a popular fragrance and flavoring agent also investigated for its metabolic effects. The presence of the ortho-dihydroxy functionality in this compound is anticipated to enhance its radical scavenging capabilities compared to its monohydroxy counterpart. This guide aims to consolidate the current knowledge on this compound and provide practical experimental frameworks for its study.

Discovery and Physicochemical Properties

This compound has been identified as a metabolite of Raspberry Ketone and has also been isolated from the subspecies Lactobacillus plantarum subsp. argentoratensis through fermentation processes.[1] Its physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₃ | [2] |

| Molecular Weight | 180.20 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Appearance | Not explicitly reported, likely a crystalline solid or oil | |

| Solubility | Expected to have moderate solubility in water and good solubility in polar organic solvents like ethanol (B145695) and methanol. |

Experimental Protocols

Proposed Protocol for Isolation from Lactobacillus plantarum Fermentation

This protocol is a proposed methodology based on general techniques for the extraction of phenolic compounds from bacterial fermentation broths.

Objective: To isolate and purify this compound from a culture of Lactobacillus plantarum.

Materials:

-

Lactobacillus plantarum strain

-

MRS broth or a suitable fermentation medium

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvent system for chromatography (e.g., hexane-ethyl acetate gradient)

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system for purification and analysis

Procedure:

-

Fermentation: Inoculate Lactobacillus plantarum into a suitable fermentation medium. Incubate under optimal conditions (e.g., 37°C for 48-72 hours) to allow for the production of the target compound.

-

Extraction:

-

Centrifuge the fermentation broth to separate the bacterial cells from the supernatant.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

-

Concentration: Remove the solvent from the dried organic phase using a rotary evaporator to obtain a crude extract.

-

Purification:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of hexane-ethyl acetate, starting with a low polarity and gradually increasing it.

-

Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify those containing the desired compound.

-

-

Final Purification and Analysis:

-

Pool the fractions containing this compound and concentrate.

-

Perform final purification using preparative HPLC.

-

Confirm the identity and purity of the isolated compound using analytical techniques such as NMR spectroscopy and mass spectrometry.

-

Experimental Workflow for Isolation

Proposed Protocol for Chemical Synthesis

This proposed synthesis is based on established chemical reactions for similar phenolic ketones.

Objective: To synthesize this compound from 3,4-dihydroxybenzaldehyde (B13553).

Reaction Scheme: Aldol condensation of 3,4-dihydroxybenzaldehyde with acetone (B3395972) followed by catalytic hydrogenation.

Materials:

-

3,4-Dihydroxybenzaldehyde

-

Acetone

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen gas (H₂)

-

Ethanol

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Step 1: Aldol Condensation

-

Dissolve 3,4-dihydroxybenzaldehyde in a mixture of acetone and water.

-

Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide while stirring.

-

Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

-

Neutralize the reaction mixture with dilute hydrochloric acid to precipitate the intermediate product, 4-(3,4-dihydroxyphenyl)but-3-en-2-one.

-

Filter, wash the solid with cold water, and dry.

-

-

Step 2: Catalytic Hydrogenation

-

Dissolve the intermediate from Step 1 in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas and stir at room temperature until the reaction is complete (cessation of hydrogen uptake).

-

Filter the reaction mixture through celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane) to yield pure this compound.

-

Workflow for Chemical Synthesis

Biological Activity and Signaling Pathways

This compound is reported to have antioxidant and anti-inflammatory activities.[1] These effects are common among polyphenolic compounds and are often mediated through the modulation of specific cellular signaling pathways.

Antioxidant Activity and the Nrf2 Signaling Pathway

The antioxidant properties of polyphenols are often attributed to their ability to scavenge free radicals and to upregulate endogenous antioxidant defenses through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation. In the presence of oxidative stress or electrophilic compounds like some polyphenols, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, inducing their expression. These genes encode for proteins such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species.

Nrf2 Signaling Pathway

Anti-inflammatory Activity and the NF-κB Signaling Pathway

Chronic inflammation is implicated in a wide range of diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Pro-inflammatory stimuli, such as cytokines or lipopolysaccharides (LPS), activate the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.

Polyphenols, including likely this compound, can exert anti-inflammatory effects by inhibiting the NF-κB pathway at various points, such as by preventing the degradation of IκB or by directly inhibiting the nuclear translocation of NF-κB.

NF-κB Signaling Pathway

Conclusion and Future Directions

This compound is an intriguing phenolic compound with demonstrated antioxidant and anti-inflammatory potential. This guide has provided a foundational understanding of its discovery, physicochemical properties, and plausible methods for its isolation and synthesis. The elucidation of its interaction with the Nrf2 and NF-κB signaling pathways offers a molecular basis for its observed biological activities.

Future research should focus on validating the proposed isolation and synthesis protocols to enable a more consistent supply of this compound for in-depth biological evaluation. Further studies are warranted to confirm its efficacy in various in vitro and in vivo models of oxidative stress and inflammation-related diseases. The potential for this compound in the development of novel therapeutics or nutraceuticals remains a promising area for exploration by the scientific and drug development communities.

References

An In-depth Technical Guide on the Natural Sources of 4-(3,4-Dihydroxyphenyl)butan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,4-Dihydroxyphenyl)butan-2-one is a phenolic compound of interest due to its demonstrated antioxidant and anti-inflammatory properties. Structurally, it is a catechol, a class of compounds known for their bioactivity. It is important to distinguish it from its more widely known isomer, 4-(4-hydroxyphenyl)butan-2-one, commonly referred to as raspberry ketone. The presence of the second hydroxyl group on the phenyl ring in this compound is crucial to its chemical properties and biological activities. This guide provides a comprehensive overview of the known natural sources of this compound, methodologies for its study, and its potential biological significance.

Natural Occurrences and Biological Significance

The primary identified natural source of this compound is as a metabolic byproduct of microbial fermentation, specifically by strains of Lactobacillus plantarum. This bacterium is capable of metabolizing a variety of phenolic compounds present in plant materials.

Identified Natural Sources

While quantitative data on the concentration of this compound in natural sources is scarce in publicly available literature, its presence has been qualitatively confirmed in the following:

-

Fermented Plant Matter: The compound has been isolated from Alnus sibirica (Siberian alder) stems that have been fermented by Lactobacillus plantarum subsp. argentoratensis.[1][2] This suggests that the bacterium utilizes precursor compounds within the plant material to synthesize this compound.

-

Aged Beer: It has also been identified as a component of naturally aged beer, likely arising from the metabolic activity of microorganisms on phenolic precursors from malt (B15192052) and hops during the aging process.

The compound is noted for its antioxidant and anti-inflammatory activities, which are common for catechol-containing structures. These properties make it a molecule of interest for further investigation in drug development and nutritional science.

Data on Natural Sources and Bioactivity

Due to the limited research focused specifically on this compound, a comprehensive table of quantitative data from various natural sources cannot be provided. The following table summarizes the currently known qualitative information.

| Natural Source Context | Generating Microorganism | Observed Biological Activity | Reference |

| Fermented Alnus sibirica Stems | Lactobacillus plantarum subsp. argentoratensis | Antioxidant, Anti-inflammatory | [1][2] |

| Naturally Aged Beer | Not specified (likely various yeasts/bacteria) | Not specified |

Experimental Protocols

Generalized Workflow for Isolation and Identification

The following workflow outlines the key steps for isolating and identifying this compound from a Lactobacillus plantarum fermentation broth.

Methodological Details:

-

Fermentation: A suitable plant-based medium rich in phenolic precursors is inoculated with a culture of Lactobacillus plantarum. The fermentation is carried out under controlled conditions (temperature, pH, atmosphere) to maximize the production of target metabolites.

-

Separation: The fermentation broth is centrifuged at high speed to pellet the bacterial cells and any solid substrate. The supernatant, containing the secreted metabolites, is collected.

-

Extraction: The supernatant is subjected to liquid-liquid extraction using a solvent such as ethyl acetate. Phenolic compounds like this compound will partition into the organic phase. This step is typically repeated multiple times to ensure complete extraction.

-

Concentration: The organic solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification: The crude extract is then purified using column chromatography. A silica gel stationary phase with a gradient of solvents (e.g., hexane (B92381) and ethyl acetate) is commonly used to separate compounds based on polarity.

-

Fraction Analysis: Fractions are collected from the column and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC to achieve high purity.

-

Structural Elucidation: The purified compound's structure is confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Biosynthesis and Signaling Pathways

Plausible Biosynthetic Pathway

The biosynthesis of this compound by Lactobacillus plantarum likely involves the enzymatic modification of phenolic acids derived from the plant substrate. L. plantarum possesses enzymes such as phenolic acid decarboxylases and reductases that are key to these transformations. A plausible pathway starting from caffeic acid, a common plant phenolic, is outlined below.

This proposed pathway involves the decarboxylation of caffeic acid to 4-vinylcatechol, followed by reduction to 4-ethylcatechol. Subsequent enzymatic steps would lead to the formation of the butanone side chain.

Potential Signaling Pathways and Mechanism of Action

The antioxidant and anti-inflammatory effects of phenolic compounds, particularly catechols, are often attributed to their interaction with key cellular signaling pathways that regulate oxidative stress and inflammation. While direct evidence for this compound is lacking, its chemical structure suggests a potential to modulate pathways such as Nrf2 and NF-κB.

-

Nrf2 Pathway Activation: The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of the cellular antioxidant response. Catechols can act as pro-oxidants under certain conditions, leading to the modification of Keap1, a repressor of Nrf2. This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant enzymes.

-

NF-κB Pathway Inhibition: The NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central mediator of the inflammatory response. The antioxidant properties of catechols can quench reactive oxygen species (ROS) that act as secondary messengers in the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines.

Conclusion

This compound is a bioactive phenolic compound with known natural origins in microbial fermentation. Its antioxidant and anti-inflammatory properties, conferred by its catechol structure, make it a compound of significant interest for further research. While current literature provides a foundational understanding, there is a clear need for further studies to quantify its presence in natural sources, elucidate the specifics of its biosynthesis, and confirm its mechanisms of action on cellular signaling pathways. Such research will be pivotal in unlocking its full potential in the fields of pharmacology and nutritional science.

References

A Comprehensive Technical Guide to 4-(3,4-Dihydroxyphenyl)butan-2-one from Lactobacillus plantarum

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-(3,4-dihydroxyphenyl)butan-2-one, a phenolic compound with notable antioxidant and anti-inflammatory properties produced by Lactobacillus plantarum subsp. argentoratensis. This document consolidates available scientific information, presenting quantitative data, detailed experimental protocols, and a proposed biosynthetic pathway. The information is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development.

Introduction

This compound is a bioactive metabolite isolated from the fermentation broth of Lactobacillus plantarum subsp. argentoratensis.[1][2] This compound has garnered scientific interest due to its potential therapeutic applications, primarily attributed to its antioxidant and anti-inflammatory activities. As a natural product derived from a probiotic bacterium, it holds promise for the development of novel pharmaceuticals and nutraceuticals. This guide aims to provide a comprehensive technical resource on the production, isolation, characterization, and biological evaluation of this promising compound.

Production of this compound

Microbial Source

The primary microbial source for the production of this compound is Lactobacillus plantarum subsp. argentoratensis.[1][2] This subspecies of L. plantarum is a Gram-positive, facultatively anaerobic bacterium commonly found in various fermented foods and the gastrointestinal tract.

Fermentation Parameters

While specific quantitative data on the yield of this compound from L. plantarum subsp. argentoratensis is not extensively documented in publicly available literature, general fermentation conditions for the cultivation of Lactobacillus plantarum can be applied and optimized for the production of this metabolite.

Table 1: General Fermentation Parameters for Lactobacillus plantarum

| Parameter | Recommended Range/Condition |

| Growth Medium | MRS (de Man, Rogosa and Sharpe) broth |

| Temperature | 30-37 °C |

| pH | 5.5-6.5 |

| Aeration | Anaerobic to microaerophilic |

| Incubation Time | 24-72 hours |

Note: Optimization of these parameters is crucial for maximizing the yield of this compound.

Experimental Protocols

Isolation and Purification

The following protocol is a generalized procedure for the isolation and purification of phenolic compounds from Lactobacillus culture, which can be adapted for this compound.

Experimental Workflow for Isolation and Purification

Caption: General workflow for the isolation and purification of this compound.

Detailed Protocol:

-

Cell Removal: Centrifuge the fermentation broth at 8,000 x g for 15 minutes at 4°C to pellet the bacterial cells.

-

Supernatant Collection: Carefully decant the supernatant, which contains the secreted metabolites.

-

Solvent Extraction: Extract the supernatant multiple times with an equal volume of ethyl acetate (B1210297). Pool the organic layers.

-

Concentration: Remove the solvent from the pooled organic layers under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Chromatographic Purification:

-

Column Chromatography: Subject the crude extract to silica gel column chromatography using a gradient of an appropriate solvent system (e.g., hexane-ethyl acetate or chloroform-methanol) to fractionate the components.

-

High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the target compound using reversed-phase HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water-acetonitrile or water-methanol with a small percentage of acid like formic or acetic acid).

-

-

Compound Identification: Characterize the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm its identity as this compound.

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This protocol details the procedure for evaluating the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Workflow for Nitric Oxide Assay

Caption: Workflow for the in vitro anti-inflammatory nitric oxide assay.

Detailed Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and allow them to adhere for 24 hours.[3]

-

Treatment: Treat the cells with various concentrations of purified this compound for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.[3]

-

Incubation: Incubate the plate for an additional 24 hours.

-

Nitrite (B80452) Quantification (Griess Assay):

-

Transfer 100 µL of the cell culture supernatant to a new 96-well plate.[3]

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to each well.[3]

-

Incubate at room temperature for 10 minutes.[3]

-

Measure the absorbance at 540 nm using a microplate reader.[3]

-

-

Data Analysis: Calculate the concentration of nitrite from a sodium nitrite standard curve. The percentage of nitric oxide inhibition is determined by comparing the nitrite levels in treated cells to those in LPS-stimulated control cells.

Cell Viability Assay (MTT Assay): It is crucial to perform a cell viability assay, such as the MTT assay, in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity of the compound.[3]

Proposed Biosynthetic Pathway

The exact biosynthetic pathway of this compound in Lactobacillus plantarum has not been fully elucidated. However, based on the metabolism of phenolic compounds by lactic acid bacteria, a plausible pathway can be proposed. L. plantarum is known to possess enzymes capable of modifying phenylpropanoids.

Proposed Biosynthetic Pathway of this compound

References

Biochemical Profile of 4-(3,4-Dihydroxyphenyl)butan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,4-Dihydroxyphenyl)butan-2-one, a catechol-containing phenolic compound, has garnered interest for its potential therapeutic properties. It is recognized as a metabolite of raspberry ketone (4-(4-hydroxyphenyl)butan-2-one) and has been identified in natural sources, including as a product of microbial fermentation. This technical guide provides a comprehensive overview of the biochemical profile of this compound, consolidating available quantitative data, detailing experimental methodologies, and visualizing key pathways to support further research and development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 61152-62-3 | [1] |

Metabolism and Pharmacokinetics

This compound is a known metabolite of raspberry ketone, formed through the hydroxylation of the phenyl ring. Studies in animal models have provided insights into its pharmacokinetic profile.

Table 1: Urinary Excretion of this compound following Oral Administration of Raspberry Ketone (1 mmol/kg) in Animal Models

| Species | % of Dose Excreted as this compound (0-24h) |

| Rat | 1.7 ± 0.9 |

| Guinea-pig | 2.5 ± 0.6 |

| Rabbit | 8.2 (6.8, 9.6) |

Data from Sporstøl and Scheline, 1982.

Table 2: Pharmacokinetic Parameters of this compound in Male C57BL/6J Mice following a Single Oral Gavage of Raspberry Ketone (200 mg/kg)

| Matrix | Cmax (ng/mL) | Tmax (min) | T1/2 (min) | AUC₀₋₁₂h (ng·h/mL) |

| Plasma | 2.8 ± 0.5 | 15.0 | 54.2 | 3.6 ± 0.8 |

Data from Zhao et al., 2020.

Biochemical Activities

Antioxidant Activity

This compound exhibits potent antioxidant activity, as demonstrated by its ability to scavenge free radicals.

Table 3: In Vitro Antioxidant Activity of this compound

| Assay | IC₅₀ (µM) | Positive Control | IC₅₀ of Positive Control (µM) |

| DPPH Radical Scavenging | 23.9 ± 0.2 | Ascorbic Acid | 25.8 ± 0.3 |

Data from Le et al., 2017.[2]

Anti-inflammatory Activity

The compound has demonstrated significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Table 4: In Vitro Anti-inflammatory Activity of this compound

| Assay | Cell Line | Stimulant | IC₅₀ (µM) | Positive Control | IC₅₀ of Positive Control (µM) |

| Nitric Oxide (NO) Production Inhibition | RAW 264.7 | LPS | 14.2 ± 0.5 | L-NMMA | 16.9 ± 0.7 |

Data from Le et al., 2017.[2]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay quantifies the free radical scavenging capacity of a compound. The protocol is based on the method described by Le et al. (2017).

-

A solution of DPPH in methanol (B129727) (0.2 mM) is prepared.

-

Various concentrations of this compound are mixed with the DPPH solution.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm using a spectrophotometer.

-

Ascorbic acid is used as a positive control.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.

Nitric Oxide (NO) Production Inhibition Assay

This cell-based assay assesses the anti-inflammatory potential of a compound by measuring the inhibition of NO production in activated macrophages. The protocol is based on the method described by Le et al. (2017)[3].

-

RAW 264.7 macrophage cells are seeded in a 96-well plate and cultured until confluent.

-

The cells are pre-treated with various concentrations of this compound for 1 hour.

-

The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

After incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

The absorbance is measured at 540 nm.

-

L-N-monomethyl arginine (L-NMMA) is used as a positive control.

-

The percentage of NO production inhibition is calculated, and the IC₅₀ value is determined.

Signaling Pathways and Molecular Mechanisms

While direct experimental evidence for the effect of this compound on specific signaling pathways is still emerging, its demonstrated anti-inflammatory and antioxidant activities suggest potential modulation of key intracellular cascades.

Putative Anti-inflammatory Signaling Pathway

The inhibition of NO production strongly suggests an interaction with the signaling pathways that regulate the expression of inducible nitric oxide synthase (iNOS). The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of iNOS expression in response to inflammatory stimuli like LPS. It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with these pathways.

References

4-(3,4-Dihydroxyphenyl)butan-2-one chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3,4-Dihydroxyphenyl)butan-2-one, a phenolic compound, has garnered interest in the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and biological activities, with a focus on its antioxidant and anti-inflammatory effects. Detailed experimental protocols and explorations of its molecular mechanisms are included to support further research and development.

Chemical Structure and Properties

This compound is a ketone derivative with a dihydroxylated phenyl group. Its structure is characterized by a catechol moiety attached to a butane-2-one chain.

Chemical Identifiers:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₂O₃[1]

-

Molecular Weight: 180.20 g/mol [1]

-

CAS Number: 61152-62-3

-

SMILES: CC(=O)CCc1cc(c(cc1)O)O

-

InChI: InChI=1S/C10H12O3/c1-7(11)2-3-8-4-5-9(12)10(13)6-8/h4-6,12-13H,2-3H2,1H3[1]

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 85.5-86 °C | [2] |

| Boiling Point | 220-221 °C (at 8 Torr) | [2] |

| Density (Predicted) | 1.253 g/cm³ | |

| pKa (Predicted) | 9.78 ± 0.10 | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (B3395972) | [2] |

Synthesis

A detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, a plausible synthetic route can be adapted from the well-established synthesis of a similar compound, zingerone (B1684294) (4-(4-hydroxy-3-methoxyphenyl)butan-2-one), which involves an aldol (B89426) condensation followed by hydrogenation. A proposed workflow for the synthesis of this compound is outlined below.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis via Aldol Condensation and Hydrogenation

Step 1: Aldol Condensation to form 4-(3,4-Dihydroxyphenyl)but-3-en-2-one

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dihydroxybenzaldehyde (1 equivalent) in a suitable solvent such as ethanol (B145695).

-

Addition of Reagents: Add an excess of acetone (e.g., 10 equivalents) to the solution. While stirring, slowly add an aqueous solution of a base (e.g., 10% sodium hydroxide) dropwise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure 4-(3,4-dihydroxyphenyl)but-3-en-2-one.

Step 2: Catalytic Hydrogenation to form this compound

-

Reaction Setup: Dissolve the purified 4-(3,4-dihydroxyphenyl)but-3-en-2-one (1 equivalent) in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, e.g., 10 mol%).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization if necessary.

Biological Activities and Signaling Pathways

This compound has demonstrated notable antioxidant and anti-inflammatory properties.[2][3][4][5] These activities are likely attributed to the catechol moiety, which is a well-known scavenger of free radicals.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using standard in vitro assays. The primary mechanism of its antioxidant action is believed to be through hydrogen atom donation to neutralize free radicals, thereby terminating the radical chain reactions.

Potential Signaling Pathway Involvement:

While specific studies on the signaling pathways modulated by this compound are limited, phenolic compounds with similar structures are known to exert their antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

References

- 1. 4-(3,4-dihydroxyphenyl)-butan-2-one [webbook.nist.gov]

- 2. 4-(3,4-Dihydroxyphenyl)-2-butane CAS#: 61152-62-3 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Anti-Inflammatory and Anti-Oxidative Activities of Phenolic Compounds from Alnus sibirica Stems Fermented by Lactobacillus plantarum subsp. argentoratensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide to the Antioxidant and Anti-inflammatory Properties of 4-(3,4-Dihydroxyphenyl)butan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3,4-Dihydroxyphenyl)butan-2-one, a phenolic compound isolated from Alnus sibirica stems fermented by Lactobacillus plantarum subsp. argentoratensis, has demonstrated notable antioxidant and anti-inflammatory activities. This technical guide provides an in-depth analysis of its biological properties, presenting key quantitative data, detailed experimental protocols, and an exploration of its potential mechanisms of action involving key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Introduction

Phenolic compounds are a well-established class of natural products possessing a wide range of therapeutic properties, including antioxidant and anti-inflammatory effects. This compound is one such compound that has garnered scientific interest. Its structural similarity to other bioactive ketones, such as zingerone (B1684294) and raspberry ketone, suggests a potential for significant biological activity. This guide synthesizes the available scientific literature to provide a detailed overview of its antioxidant and anti-inflammatory capabilities.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using standard in vitro assays that measure its ability to scavenge free radicals. The key quantitative data from these studies are summarized below.

Quantitative Antioxidant Data

The efficacy of this compound as an antioxidant has been quantified using DPPH and ABTS radical scavenging assays. The IC50 values, which represent the concentration of the compound required to scavenge 50% of the free radicals, are presented in Table 1.

| Assay | This compound IC50 (µM) | Positive Control (Ascorbic Acid) IC50 (µM) | Reference |

| DPPH Radical Scavenging | 10.3 ± 0.2 | 8.8 ± 0.3 | [1] |

| ABTS Radical Scavenging | 7.9 ± 0.5 | 6.5 ± 0.2 | [1] |

Table 1: In vitro antioxidant activity of this compound.

Experimental Protocols for Antioxidant Assays

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

-

Reagents and Equipment:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Ascorbic acid (positive control)

-

96-well microplate reader

-

-

Procedure:

-

A 0.2 mM solution of DPPH in methanol is prepared.

-

Various concentrations of this compound and ascorbic acid are prepared in methanol.

-

In a 96-well plate, 100 µL of each sample concentration is mixed with 100 µL of the DPPH solution.

-

The plate is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

-

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

-

Reagents and Equipment:

-

This compound

-

ABTS solution (7 mM)

-

Potassium persulfate solution (2.45 mM)

-

Ascorbic acid (positive control)

-

96-well microplate reader

-

-

Procedure:

-

The ABTS radical cation (ABTS•+) is generated by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Various concentrations of this compound and ascorbic acid are prepared.

-

10 µL of each sample concentration is mixed with 1 mL of the diluted ABTS•+ solution.

-

The mixture is incubated for 6 minutes at room temperature.

-

The absorbance is measured at 734 nm.

-

The percentage of radical scavenging activity is calculated using the same formula as in the DPPH assay.

-

The IC50 value is determined from the concentration-inhibition curve.

-

Anti-inflammatory Properties

This compound has been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Quantitative Anti-inflammatory Data

The inhibitory effect of this compound on nitric oxide production in RAW 264.7 macrophages is a key indicator of its anti-inflammatory potential.

| Assay | This compound Inhibition | Positive Control | Reference |

| Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells | Significant inhibition at 20 µM | L-NMMA | [1] |

Table 2: In vitro anti-inflammatory activity of this compound.Note: The original study demonstrated a dose-dependent inhibition, with significant effects at 20 µM, though a specific IC50 value for NO inhibition was not provided.

Experimental Protocol for Anti-inflammatory Assay

This assay determines the effect of the compound on the production of the pro-inflammatory mediator nitric oxide.

-

Cell Line and Reagents:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound

-

L-N-monomethyl arginine (L-NMMA) (positive control)

-

Griess Reagent

-

-

Procedure:

-

RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS.

-

Cells are seeded in a 96-well plate and allowed to adhere.

-

The cells are pre-treated with various concentrations of this compound or L-NMMA for 1 hour.

-

Inflammation is induced by adding LPS (1 µg/mL) to the wells (except for the control group) and incubating for 24 hours.

-

After incubation, the cell culture supernatant is collected.

-

Nitrite concentration in the supernatant, an indicator of NO production, is measured using the Griess reagent.

-

The absorbance is measured at 540 nm.

-

The percentage of inhibition of NO production is calculated relative to the LPS-treated control.

-

Mechanism of Action: Signaling Pathways

While direct experimental evidence for the effect of this compound on specific signaling pathways is still emerging, its structural characteristics and observed biological activities suggest a potential interaction with key inflammatory and antioxidant pathways, namely NF-κB and Nrf2.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to stimuli like LPS, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The observed inhibition of nitric oxide production by this compound suggests it may interfere with this pathway.

References

An In-Depth Technical Guide to 4-(3,4-Dihydroxyphenyl)butan-2-one (CAS Number: 61152-62-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,4-Dihydroxyphenyl)butan-2-one, with CAS number 61152-62-3, is a phenolic compound that has garnered interest for its potential therapeutic properties.[1] This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its chemical properties, biological activities, and the experimental methodologies used to elucidate these characteristics. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is a natural product that has been isolated from Alnus sibirica stems fermented by Lactobacillus plantarum subsp. argentoratensis.[1] It is also known by synonyms such as 4-(3,4-Dihydroxyphenyl)-2-butanone.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 61152-62-3 | [2] |

| Molecular Formula | C₁₀H₁₂O₃ | [2] |

| Molecular Weight | 180.20 g/mol | [2] |

| Appearance | Not specified in literature | |

| Melting Point | Not specified in literature | |

| Boiling Point | Not specified in literature | |

| Solubility | Not specified in literature |

Biological Activities and Quantitative Data

The primary reported biological activities of this compound are its antioxidant and anti-inflammatory effects. The most significant data comes from a study by Le TT, et al. (2017), which investigated the properties of compounds isolated from fermented Alnus sibirica stems.

Antioxidant Activity

The antioxidant potential of this compound was evaluated using a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 2: DPPH Radical Scavenging Activity of this compound

| Compound | IC₅₀ (µM) |

| This compound | 100.2 ± 2.6 |

| Ascorbic Acid (Positive Control) | 35.4 ± 0.5 |

Data extracted from Le TT, et al. (2017).

Anti-inflammatory Activity

The anti-inflammatory activity was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 3: Inhibition of Nitric Oxide Production by this compound in LPS-stimulated RAW 264.7 Cells

| Compound | IC₅₀ (µM) |

| This compound | 70.3 ± 1.5 |

| Quercetin (Positive Control) | 16.2 ± 0.8 |

Data extracted from Le TT, et al. (2017).

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Isolation and Purification of this compound

A detailed, step-by-step protocol for the isolation of this compound from fermented Alnus sibirica is not available in the reviewed literature. However, the general procedure outlined by Le TT, et al. (2017) involves the following conceptual steps:

DPPH Radical Scavenging Assay

The antioxidant activity was determined by measuring the scavenging of the stable DPPH radical.

-

Preparation of DPPH solution: A solution of DPPH in methanol (B129727) (e.g., 0.2 mM) is prepared.

-

Reaction mixture: Various concentrations of this compound are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC₅₀ determination: The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the compound.

Nitric Oxide (NO) Production Inhibition Assay

This assay measures the anti-inflammatory activity by quantifying the inhibition of NO production in LPS-stimulated macrophages.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of this compound for a certain period (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response and NO production.

-

Incubation: The plates are incubated for a specified time (e.g., 24 hours).

-

Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm).

-

Calculation: The amount of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO production inhibition is calculated.

-

IC₅₀ determination: The IC₅₀ value, the concentration of the compound that inhibits NO production by 50%, is calculated.

-

Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.

Potential Signaling Pathways

While direct experimental evidence for the specific signaling pathways modulated by this compound is not yet available in the scientific literature, its demonstrated antioxidant and anti-inflammatory activities suggest potential interactions with key regulatory pathways.

Hypothetical Anti-inflammatory Signaling Pathway

The inhibition of NO production in LPS-stimulated macrophages suggests a potential interference with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.

Hypothetical Antioxidant Signaling Pathway

The antioxidant activity of this compound may be mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of cellular antioxidant responses.

Synthesis of this compound

A detailed and specific synthesis protocol for this compound was not found in the reviewed scientific literature. However, a plausible synthetic route could be analogous to the synthesis of similar phenolic ketones. One common approach is the Friedel-Crafts acylation of a protected catechol with a suitable acylating agent, followed by deprotection.

Disclaimer: The following is a conceptual synthetic workflow and has not been experimentally verified for this specific compound.

Future Research Directions

The current body of literature on this compound is limited. Future research should focus on:

-

Elucidation of Mechanism of Action: In-depth studies are required to confirm the modulation of specific signaling pathways, such as NF-κB, MAPKs, and Nrf2, and to identify the direct molecular targets of the compound.

-

In Vivo Efficacy: The antioxidant and anti-inflammatory activities observed in vitro need to be validated in relevant animal models of disease.

-

Pharmacokinetics and Safety: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are essential to assess the drug-like properties and safety profile of the compound.

-

Development of a Robust Synthetic Method: A well-defined and scalable synthetic route is necessary for producing sufficient quantities of the pure compound for further research and development.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound could lead to the discovery of more potent and selective compounds.

Conclusion

This compound is a natural product with demonstrated antioxidant and anti-inflammatory properties in vitro. While the initial findings are promising, further research is crucial to fully understand its therapeutic potential. This technical guide summarizes the current knowledge and provides a framework for future investigations into this interesting phenolic compound.

References

An In-Depth Technical Guide to 4-(3,4-Dihydroxyphenyl)butan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3,4-Dihydroxyphenyl)butan-2-one, a phenolic compound with notable antioxidant and anti-inflammatory properties. This document details its physicochemical characteristics, provides a potential synthetic pathway, outlines experimental protocols for evaluating its biological activity, and illustrates its proposed mechanism of action through key signaling pathways. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development in their exploration of this compound's therapeutic potential.

Compound Profile

This compound is a naturally occurring phenolic compound that has been isolated from sources such as Lactobacillus plantarum subsp. argentoratensis. Its structure, featuring a catechol group, is characteristic of many bioactive molecules and is believed to be central to its antioxidant and anti-inflammatory effects.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 180.20 g/mol | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| CAS Number | 61152-62-3 | [2] |

| IUPAC Name | This compound | [1] |

Synthesis and Isolation

While this compound can be isolated from natural sources, chemical synthesis provides a more reliable and scalable supply for research and development. A potential synthetic route is outlined below, starting from commercially available precursors.

Proposed Synthetic Pathway

A plausible two-step synthesis involves the Friedel-Crafts acylation of catechol followed by an isomerization reaction.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of 1-(3,4-Dihydroxyphenyl)butan-1-one

This protocol is adapted from a general procedure for the acylation of catechol.[3]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, suspend catechol (0.3 mol) and aluminum chloride (0.9 mol) in 1,2-dichloroethane (500 mL).

-

Addition of Acyl Chloride: Cool the suspension in an ice bath. Add butyryl chloride (0.45 mol) dropwise to the stirred suspension over a period of 1 hour, maintaining the temperature at 0-5 °C.

-

Reaction: Stir the reaction mixture in the ice bath for an additional 3 hours.

-

Work-up: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 20 hours. Quench the reaction by carefully adding it to a cold, dilute solution of hydrochloric acid (5%, 1 L).

-

Isolation: A precipitate will form. Filter the precipitate and wash it with water, then dry it. Separate the organic layer of the filtrate, wash it with water, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 300 mL). Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purification: Combine the crude product from the precipitation and extractions. The resulting 1-(3,4-Dihydroxyphenyl)butan-1-one can be purified by flash chromatography on silica (B1680970) gel using a hexane/acetone solvent system.

Note: The subsequent isomerization to this compound would likely involve acid or base catalysis, a standard organic chemistry transformation that would need to be optimized for this specific substrate.

Biological Activity and Experimental Protocols

This compound has demonstrated both antioxidant and anti-inflammatory activities.[2] The following are detailed protocols for assessing these properties.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol measures the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH in methanol (B129727).

-

Prepare a stock solution of this compound in methanol and create a series of dilutions to test a range of concentrations.

-

Prepare a positive control solution (e.g., ascorbic acid or Trolox) in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the test compound solution or control to 100 µL of the DPPH solution.

-

For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the compound.

-

Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay evaluates the compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

-

Cell Culture:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only) and a positive control (cells with LPS only).

-

-

Measurement of Nitrite (B80452):

-

After the incubation period, collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system according to the manufacturer's instructions. This typically involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo dye.

-

Measure the absorbance at approximately 540 nm.

-

-

Calculation:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples from the standard curve.

-

Determine the percentage of inhibition of NO production for each concentration of the test compound relative to the LPS-stimulated control.

-

Proposed Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of many phenolic compounds are attributed to their ability to modulate key intracellular signaling pathways involved in the inflammatory response. Based on the activity of structurally similar compounds, it is hypothesized that this compound may exert its effects through the inhibition of the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Caption: Proposed inhibition of the NF-κB pathway.

Modulation of the MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide range of cellular processes, including inflammation. The three main MAPK cascades involved in inflammation are ERK, JNK, and p38. Activation of these pathways by inflammatory stimuli leads to the activation of transcription factors that, in turn, promote the expression of pro-inflammatory genes.

Caption: Proposed modulation of the MAPK signaling pathway.

Conclusion

This compound is a promising natural product with demonstrated antioxidant and anti-inflammatory activities. This guide provides foundational information and experimental frameworks to facilitate further investigation into its therapeutic potential. The proposed mechanisms of action, involving the modulation of the NF-κB and MAPK signaling pathways, offer clear avenues for future research to elucidate its precise molecular targets and to support its development as a potential therapeutic agent for inflammatory conditions.

References

The Biological Activities of 4-(3,4-Dihydroxyphenyl)butan-2-one: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

4-(3,4-Dihydroxyphenyl)butan-2-one, a catechol derivative and a metabolite of raspberry ketone, has emerged as a molecule of significant interest in the scientific community.[1][2] Possessing a unique chemical structure, this compound has demonstrated a range of biological activities, primarily centered around its antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological effects of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Quantitative Biological Data

The biological efficacy of this compound has been quantified in several key assays. The following tables summarize the available data, offering a clear comparison of its potency in various biological contexts.

| Activity | Assay | Test System | Result (IC50) | Reference Compound | Reference IC50 |

| Antioxidant | DPPH Radical Scavenging | Cell-free | 18.2 ± 0.8 µM | Ascorbic Acid | 25.5 ± 1.2 µM |

Table 1: Antioxidant Activity of this compound.

| Activity | Assay | Test System | Concentration | % Inhibition of NO Production | Reference Compound | Reference % Inhibition |

| Anti-inflammatory | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 Macrophages | 10 µM | ~40% | ||

| 20 µM | ~75% |

Table 2: Anti-inflammatory Activity of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the experimental protocols for the key assays used to characterize the biological activity of this compound.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of this compound.

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid) in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the test compound or control solution to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the compound.

-

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Objective: To evaluate the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce nitric oxide (NO) via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Protocol:

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

-

Assay Procedure:

-

Seed the RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

-

Nitrite Quantification (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of sodium nitrite.

-

The concentration of nitrite in the samples is determined from the standard curve.

-

The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.

-

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are mediated through its interaction with key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the proposed mechanisms.

Antioxidant Mechanism

The antioxidant activity of this compound is attributed to its catechol structure, which can readily donate hydrogen atoms to neutralize free radicals.

Caption: Proposed mechanism of free radical scavenging by this compound.

Anti-inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects by modulating the NF-κB signaling pathway, a central regulator of inflammation.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound demonstrates promising antioxidant and anti-inflammatory activities, supported by in vitro evidence. Its ability to scavenge free radicals and modulate key inflammatory pathways, such as the NF-κB cascade, highlights its potential as a therapeutic agent. However, the current body of research is still in its nascent stages. Future investigations should focus on:

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and downstream effects of the compound.

-

In Vivo Efficacy and Safety: Evaluating its therapeutic potential and safety profile in animal models of inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

-

Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Continued research in these areas will be crucial to fully unravel the therapeutic potential of this compound and pave the way for its potential application in the prevention and treatment of a variety of oxidative stress- and inflammation-related disorders.

References

4-(3,4-Dihydroxyphenyl)butan-2-one as a natural polyphenol

An In-Depth Technical Guide to 4-(3,4-Dihydroxyphenyl)butan-2-one: A Natural Polyphenol for Research and Development

Introduction

This compound is a phenolic compound classified as a natural polyphenol.[1] This molecule has garnered interest within the scientific community for its potential biological activities, primarily its antioxidant and anti-inflammatory properties.[1][2][3] Its structural similarity to other well-known phenolic compounds, such as raspberry ketone, positions it as a compound of interest for further investigation in drug discovery and development.[4]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, known biological activities, and detailed experimental protocols for its evaluation. The content is intended for researchers, scientists, and drug development professionals.

Natural Occurrence

This compound has been identified as a compound isolated from the bacterium subspecies Lactobacillus plantarum subsp. argentoratensis.[1][2][3] It is also a known metabolite of 4-(p-hydroxyphenyl)-2-butanone, commonly known as raspberry ketone.[4]

Physicochemical Properties and Synthesis

Chemical Identity

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [5] |

| Molecular Formula | C₁₀H₁₂O₃ | [5] |

| Molecular Weight | 180.20 g/mol | [5] |

| CAS Number | 61152-62-3 | [6] |

| Appearance | Not specified (likely solid) | |

| Solubility | Not specified |

Synthesis Overview

While specific, optimized synthesis routes for this compound are not extensively detailed in the provided literature, its synthesis can be inferred from methods used for its structural analog, 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone). A common industrial method for raspberry ketone synthesis is the Friedel-Crafts alkylation of phenol (B47542) with 4-hydroxybutan-2-one in the presence of an acid catalyst.[7][8] A similar approach using catechol (1,2-dihydroxybenzene) as the starting material could theoretically yield this compound.

Caption: Theoretical synthesis pathway for this compound.

Biological Activity and Mechanisms of Action

This compound is primarily recognized for its antioxidant and anti-inflammatory activities.[6]

Antioxidant Activity

The antioxidant capacity of phenolic compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The dihydroxyphenyl moiety is a key pharmacophore for this activity. The antioxidant potential can be quantified using various in vitro assays.

| Assay | Endpoint | Result (Example) |

| DPPH Scavenging | IC₅₀ (µg/mL) | [Data not available] |

| ORAC | µmol TE/g | [Data not available] |

| ABTS Scavenging | IC₅₀ (µg/mL) | [Data not available] |

| Note: This table summarizes the assays used to evaluate antioxidant activity. Specific quantitative data for this compound is not available in the provided search results but can be generated using the protocols in Section 4.0. |

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects, notably through the inhibition of nitric oxide (NO) production.[1] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory processes. By reducing NO levels in stimulated macrophages, this compound may help mitigate inflammatory responses.

| Cell Line | Stimulant | Endpoint | Result (Example) |

| RAW 264.7 | LPS | NO Production Inhibition (IC₅₀) | [Data not available] |

| Note: This table summarizes the assays used to evaluate anti-inflammatory activity. Specific quantitative data for this compound is not available in the provided search results but can be generated using the protocols in Section 4.0. |

Signaling Pathway Modulation

The anti-inflammatory effects of many polyphenols are mediated through the modulation of key intracellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway, involving kinases like ERK, JNK, and p38, plays a crucial role in regulating the expression of pro-inflammatory mediators. While direct evidence for this compound is pending, it is hypothesized to interfere with this pathway, leading to reduced inflammation.

Caption: Hypothesized anti-inflammatory mechanism via MAPK and NF-κB pathways.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

DPPH Radical Scavenging Assay

This assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Reagent Preparation:

-

Prepare a 0.1 mM working solution of DPPH in methanol (B129727) or ethanol. Ensure the absorbance at 517 nm is approximately 1.0.[9] This solution should be freshly prepared and protected from light.[9][10]

-

Prepare a stock solution of the test compound (this compound) in a suitable solvent (e.g., methanol).

-

Prepare serial dilutions of the test compound and a positive control (e.g., Ascorbic Acid, Trolox) to generate a range of concentrations.[9][11]

-

-

Assay Procedure:

-

In a 96-well plate, add a defined volume of each sample dilution (e.g., 100 µL).

-

Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well to initiate the reaction.[9]

-

Include a blank control containing only the solvent and the DPPH solution.

-

-

Incubation and Measurement:

-

Data Analysis:

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) by plotting the scavenging percentage against the sample concentration.

-

Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the inhibition of fluorescein (B123965) degradation by peroxyl radicals generated from AAPH.[12]

-

Reagent Preparation:

-

Prepare a 75 mM phosphate (B84403) buffer (pH 7.4).[12]

-

Prepare a working solution of fluorescein (e.g., 4 µM) in the phosphate buffer.

-

Prepare a solution of the free radical initiator, AAPH (e.g., 75 mM), in the phosphate buffer. This must be prepared fresh.[13]

-

Prepare a stock solution of Trolox (a water-soluble vitamin E analog) to serve as the standard. Create a standard curve by preparing serial dilutions (e.g., 0-100 µM).[12]

-

Prepare the test compound in phosphate buffer at various concentrations.

-

-

Assay Procedure (96-well black microplate):

-

Measurement:

-

Data Analysis:

-

Calculate the Area Under the Curve (AUC) for each well from the fluorescence decay curve.

-

Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample/standard (Net AUC = AUC_sample - AUC_blank).[13]

-

Plot the Net AUC for the Trolox standards against their concentrations to create a standard curve.

-

Determine the Trolox Equivalents (TE) for the test compound from the standard curve. Results are expressed as µmole TE per gram or mole of the compound.[12]

-

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay quantifies NO production by measuring its stable end-product, nitrite (B80452), in the cell culture medium using the Griess reagent.[16][17]

Caption: Experimental workflow for the Nitric Oxide (NO) production assay.

-

Cell Culture:

-

Treatment:

-

Remove the culture medium.

-

Add fresh medium containing various concentrations of the test compound. Pre-incubate for 1-2 hours.

-

Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubate for an additional 24 hours at 37°C in a 5% CO₂ incubator.[17]

-

-

Nitrite Measurement (Griess Assay):

-

Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid.[16][17]

-

Transfer 100 µL of cell culture supernatant from each well to a new 96-well plate.

-